molecular formula C7H13ClN2O B2474342 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride CAS No. 1203684-48-3

2,6-Diazaspiro[3.5]nonan-5-one hydrochloride

Cat. No. B2474342
CAS RN: 1203684-48-3
M. Wt: 176.64
InChI Key: PDWINIZEUXFRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diazaspiro[3.5]nonan-5-one hydrochloride” is a chemical compound with the molecular formula C7H12N2O2. It is also known as "8-hydroxy-2,6-diazaspiro [3.5]nonan-5-one dihydrochloride" . It has a molecular weight of 229.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2,6-Diazaspiro[3.5]nonan-5-one hydrochloride” is 1S/C7H12N2O2.2ClH/c10-5-1-7(3-8-4-7)6(11)9-2-5;;/h5,8,10H,1-4H2,(H,9,11);2*1H . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

“2,6-Diazaspiro[3.5]nonan-5-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 229.11 .

Scientific Research Applications

Improved Synthesis Methods

The synthesis of diazaspiro compounds has been refined for better efficiency and yield. For instance, diazaspiro[4.4]nonane was synthesized starting from malononitrile through nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, leading to higher efficiency and better yield. This process was characterized using 1H NMR and Mass spectra, ensuring the precise identification of the compounds created through this methodology (Ji Zhiqin, 2004).

Structural Analysis and Molecular Mechanics

Structural analyses, including molecular mechanics energy minimization techniques, have been conducted on diazaspiro derivatives. Such studies provide insights into the molecular structure and related parameters, essential for understanding the compound's chemical behavior and potential applications (A. Farag et al., 2008).

Chemical Properties and Reactions

Cycloaddition Reactions

Cycloaddition reactions have been utilized to create various diazaspiro derivatives. For example, the [3 + 2] cycloaddition of methylenelactams with nitrones has led to the formation of specific diazaspiro[3.4]octan-1-one derivatives. The lactam ring's conjugation and the isoxazolidine rings' conformations play a significant role in the structure and properties of these compounds (A. Chiaroni et al., 2000).

Cascade Reaction Processes

A cascade process involving N,O-diacyl hydroxylamines has been described to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. This complex reaction involves a series of transformations, including [3,3]-sigmatropic rearrangement, intramolecular cyclization, and spirocyclization, underlining the compound's versatility in chemical synthesis (Zohreh Nazarian & C. Forsyth, 2021).

Biomedical Applications

Calcium Channel Antagonists

Diazaspiro[4.5]decan-1-one derivatives have been studied for their potential as T-type calcium channel antagonists. Such compounds, after appropriate substitution, align with a 5-feature T-type pharmacophore model and exhibit significant inhibition of T-type calcium channels, highlighting their potential in treating diseases related to calcium channel dysfunction (P. Fritch & J. Krajewski, 2010).

Osteoclast Activity Inhibition

Novel diazaspiro[4,4]nonane derivatives have been synthesized and shown to inhibit osteoclast activities, presenting a potential pathway for treating conditions like osteoporosis. Such compounds do not affect bone formation, which is a significant advantage over current treatments (Lucile Mounier et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2,6-diazaspiro[3.5]nonan-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(4-8-5-7)2-1-3-9-6;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWINIZEUXFRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)C(=O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.5]nonan-5-one hydrochloride

CAS RN

1203684-48-3
Record name 2,6-diazaspiro[3.5]nonan-5-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.